molecular formula C15H12Br2O B1532199 3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one CAS No. 898782-36-0

3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one

Cat. No. B1532199
M. Wt: 368.06 g/mol
InChI Key: PLAVHEHOFWCYOO-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one, also known as 3-BPBPP, is a member of the bromophenylpropane family of compounds. It is a versatile organic compound with a wide range of applications in the chemical, pharmaceutical, and medical industries. 3-BPBPP has been used in the synthesis of a variety of drugs, including antibiotics, antifungals, and anti-inflammatory agents. In addition, it has been used as an intermediate in the synthesis of various organic compounds and as a reagent in organic chemistry. 3-BPBPP has also been used as a starting material in the synthesis of other bromophenylpropane derivatives.

Scientific Research Applications

Structural and Optical Properties

Compounds with structural similarities to 3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one have been extensively studied for their unique structural and optical properties. For example, the molecule (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one demonstrates planar structural units and intermolecular interactions that form a zigzag network, highlighting the potential of these compounds in crystal engineering and material science (Suwunwong et al., 2009). Moreover, novel chalcone derivatives, including compounds structurally related to the title compound, have shown promising linear, second, and third-order nonlinear optical (NLO) properties, making them suitable for use in semiconductor devices and other optoelectronic applications (Shkir et al., 2019).

Biological Activity Potential

Research on derivatives of 3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one also explores their potential biological activity. For instance, substituted phenyl azetidines derived from similar compounds have been investigated as potential antimicrobial agents, indicating a possible avenue for the development of new therapeutic agents (Doraswamy & Ramana, 2013). Furthermore, studies on chalcone structures, such as (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, have explored their quantum chemical properties, crystal structures, and antibacterial activities, underscoring the compound's potential in pharmaceutical research and material science (Thanigaimani et al., 2015).

Material Science and Chemistry

The diverse chemical reactions and synthesis methods involving compounds like 3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one provide insights into their versatility in material science and synthetic chemistry. For example, the synthesis and characterization of novel chalcone derivatives highlight the potential of these compounds in creating materials with specific optical properties, which could be beneficial for the development of new materials and devices (Salian et al., 2018).

properties

IUPAC Name

3-(3-bromophenyl)-1-(4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAVHEHOFWCYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232999
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(4-bromophenyl)propan-1-one

CAS RN

898782-36-0
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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